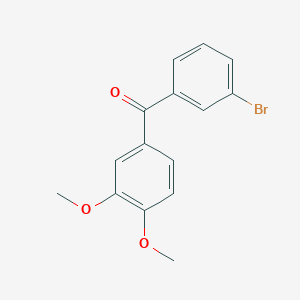

4-Bromo-4'-n-propylbenzophenone

Descripción general

Descripción

4-Bromo-4'-n-propylbenzophenone is a brominated benzophenone derivative. While the specific compound is not directly studied in the provided papers, related bromophenone compounds and their derivatives have been synthesized and characterized for various properties and applications. These studies provide insights into the potential characteristics and behaviors of 4-Bromo-4'-n-propylbenzophenone by analogy.

Synthesis Analysis

The synthesis of bromophenone derivatives often involves reactions of brominated aromatic aldehydes with other organic compounds. For instance, Schiff base monomers derived from 4-bromobenzaldehyde were synthesized through condensation reactions with aromatic aminophenols . Similarly, natural bromophenol derivatives were isolated from marine algae and their structures were elucidated using spectroscopic methods . These methods could potentially be adapted for the synthesis of 4-Bromo-4'-n-propylbenzophenone by substituting the appropriate starting materials.

Molecular Structure Analysis

The molecular structure of bromophenone derivatives has been studied using various techniques such as X-ray diffraction, NMR, and DFT calculations 10. For example, the crystal structure of a related compound, 4-bromobenzophenone, was determined and showed that weak hydrogen bonds of the C-H...pi type provide additional stabilization . The molecular structure of 4-Bromo-4'-n-propylbenzophenone would likely exhibit similar weak interactions, influencing its physical properties and reactivity.

Chemical Reactions Analysis

Bromophenone derivatives can undergo various chemical reactions. The reactivity of these compounds has been explored in the context of their interaction with DNA bases, where charge transfer interactions were investigated . Additionally, the synthesis of bromophenol derivatives involved reactions such as cyclization . These studies suggest that 4-Bromo-4'-n-propylbenzophenone could also participate in similar reactions, potentially leading to the formation of novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenone derivatives have been characterized in several studies. Thermal, optical, and electrochemical properties were investigated for poly(iminophenol)s derived from 4-bromobenzaldehyde . The presence of electron-donating groups was found to affect these properties . The polymorphism of 4-bromobenzophenone was studied, revealing different crystal structures and melting points for its polymorphs . These findings indicate that the physical and chemical properties of 4-Bromo-4'-n-propylbenzophenone would be influenced by its molecular structure and the presence of substituents such as the propyl group.

Aplicaciones Científicas De Investigación

Bromophenol Derivatives from Marine Algae

Research on bromophenol derivatives, similar in structure to 4-Bromo-4'-n-propylbenzophenone, shows their potential in various scientific applications. For instance, bromophenol derivatives from the red alga Rhodomela confervoides have been studied for their chemical structure and potential biological activities. These compounds, while found inactive against certain cancer cell lines and microorganisms, contribute significantly to the understanding of natural product chemistry and their potential applications in various fields (Zhao et al., 2004).

Antioxidant Properties of Bromophenols

Another area of interest is the antioxidant properties of bromophenols. Compounds isolated from marine red algae like Polysiphonia urceolata have shown significant DPPH radical scavenging activity. These findings suggest their potential use as natural antioxidants in food and pharmaceutical products (Li et al., 2008).

Potential in Cancer Treatment

Bromophenols have also been explored for their potential in cancer treatment. A novel bromophenol derivative, BOS-102, has shown promising results in inducing cell cycle arrest and apoptosis in lung cancer cells. This compound's mechanisms include deactivating the PI3K/Akt pathway and activating the MAPK signaling pathway, highlighting its potential as an anticancer drug (Guo et al., 2018).

Propiedades

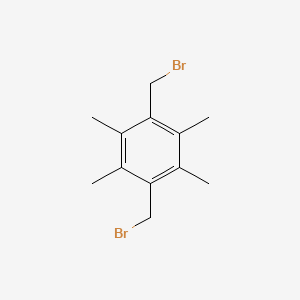

IUPAC Name |

(4-bromophenyl)-(4-propylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO/c1-2-3-12-4-6-13(7-5-12)16(18)14-8-10-15(17)11-9-14/h4-11H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRHKSYHZDXCNQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373757 | |

| Record name | 4-Bromo-4'-n-propylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-4'-n-propylbenzophenone | |

CAS RN |

64358-23-2 | |

| Record name | 4-Bromo-4'-n-propylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

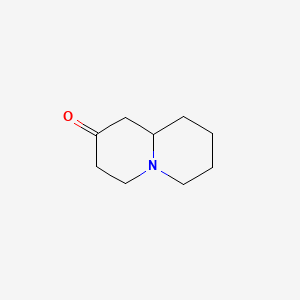

![Bicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B1272265.png)